molecular formula C14H18N4O2 B5724321 N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea

N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea

Cat. No. B5724321
M. Wt: 274.32 g/mol
InChI Key: JHFAVFZNRLZNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea, also known as DPhPU, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrazole-based inhibitor that has been shown to have a number of interesting properties, including the ability to inhibit specific enzymes and modulate certain physiological processes. In

Scientific Research Applications

N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea has a number of potential applications in scientific research. One of its most promising applications is as an inhibitor of specific enzymes. For example, this compound has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a role in the regulation of glucose metabolism. This inhibition can lead to increased insulin secretion and improved glucose control, making this compound a potential therapeutic agent for the treatment of diabetes.
In addition to its enzyme inhibitory properties, this compound has also been shown to modulate certain physiological processes, such as inflammation and oxidative stress. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo, suggesting that it may have potential applications in the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea is not fully understood, but it is thought to involve the inhibition of specific enzymes and the modulation of certain physiological processes. For example, as mentioned above, this compound inhibits the activity of DPP-4, which leads to increased insulin secretion and improved glucose control. This compound has also been shown to modulate the activity of certain transcription factors, such as NF-κB, which plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied, depending on the specific application and context. As mentioned above, this compound has been shown to inhibit the activity of DPP-4, which leads to increased insulin secretion and improved glucose control. This compound has also been shown to modulate the activity of certain transcription factors, such as NF-κB, which plays a key role in the regulation of inflammation. In addition, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea is that it has been extensively studied in vitro and in vivo, making it a well-characterized compound for scientific research. In addition, its enzyme inhibitory and anti-inflammatory properties make it a potentially useful tool for studying specific physiological processes. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its usefulness in certain contexts.

Future Directions

There are a number of potential future directions for research on N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea. One area of interest is the development of this compound-based therapies for the treatment of diabetes and other metabolic disorders. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the regulation of inflammation and oxidative stress. Finally, there is potential for the development of new this compound derivatives with improved properties and specificity for specific enzymes and physiological processes.

Synthesis Methods

The synthesis of N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea involves a multi-step process that begins with the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methyl-N-[(trimethylsilyl)oxy]carbonylamine to yield the corresponding carbamate. Finally, the carbamate is deprotected using TBAF to yield this compound.

properties

IUPAC Name

1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-10-12(9-16(2)14(15)20)13(19)18(17(10)3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFAVFZNRLZNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CN(C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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